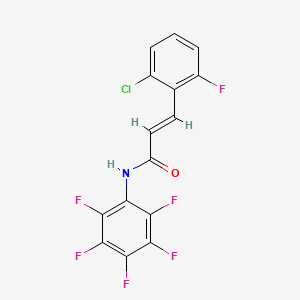![molecular formula C20H12N2O6 B10909509 (4E)-4-{[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10909509.png)
(4E)-4-{[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-furyl aldehyde with 2-hydroxy-5-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of oxazole compounds are often investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the nitro and hydroxyl groups in this compound may enhance its biological activity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets such as enzymes and receptors makes them candidates for drug development.
Industry
In the industrial sector, oxazole derivatives are used in the production of dyes, pigments, and polymers. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action of 4-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl group can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5(4H)-ONE
- 4-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-ETHYL-1,3-OXAZOL-5(4H)-ONE
Uniqueness
The uniqueness of 4-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE lies in its specific functional groups and their arrangement. The combination of the nitro, hydroxyl, and oxazole moieties provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H12N2O6 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
(4E)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H12N2O6/c23-17-8-6-13(22(25)26)10-15(17)18-9-7-14(27-18)11-16-20(24)28-19(21-16)12-4-2-1-3-5-12/h1-11,23H/b16-11+ |
InChI Key |
FIWWTJPYAJPJOR-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10909426.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B10909434.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10909439.png)
![11-[4-(diethylamino)phenyl]-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10909447.png)
![2-[(E)-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B10909464.png)


![4-bromo-2-methoxy-6-{(E)-[2-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B10909477.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)phenyl]-4-phenylquinazolin-6-yl}acetamide](/img/structure/B10909479.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10909483.png)

![Dimethyl 2,2'-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis[5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate]](/img/structure/B10909492.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10909502.png)
![N'~1~,N'~4~-bis[(E)-1H-pyrrol-2-ylmethylidene]benzene-1,4-dicarbohydrazide](/img/structure/B10909506.png)
